molecular formula C23H28N2O8S2 B14668311 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1'-biphenyl)-ar,ar'-disulfonate CAS No. 39723-65-4

1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1'-biphenyl)-ar,ar'-disulfonate

Cat. No.: B14668311
CAS No.: 39723-65-4
M. Wt: 524.6 g/mol
InChI Key: VYXKBXOFVFUASS-UHFFFAOYSA-N
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Description

1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound with a unique structure that combines a pyrrole ring with a biphenyl-disulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the diethylamino propyl group. The biphenyl-disulfonate moiety is then attached through a series of substitution reactions. Common reagents used in these reactions include halogenated biphenyls, sulfonating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, sulfonating agents, and catalysts like Lewis acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione: A structurally similar compound with a different functional group.

    1,1’-Biphenyl-4,4’-disulfonic acid: Lacks the pyrrole and diethylamino propyl groups but shares the biphenyl-disulfonate moiety.

Uniqueness: 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate is unique due to its combination of a pyrrole ring with a biphenyl-disulfonate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

39723-65-4

Molecular Formula

C23H28N2O8S2

Molecular Weight

524.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid

InChI

InChI=1S/C12H10O6S2.C11H18N2O2/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;1-3-12(4-2)8-5-9-13-10(14)6-7-11(13)15/h1-8H,(H,13,14,15)(H,16,17,18);6-7H,3-5,8-9H2,1-2H3

InChI Key

VYXKBXOFVFUASS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C=CC1=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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